molecular formula C18H39NO B089496 N-Myristyl-3-hydroxybutylamine CAS No. 143-26-0

N-Myristyl-3-hydroxybutylamine

Cat. No. B089496
CAS RN: 143-26-0
M. Wt: 285.5 g/mol
InChI Key: UGXJCRVJODURNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Myristyl-3-hydroxybutylamine (NHBA) is a lipophilic compound that belongs to the class of alkylamines. It has been found to have potential applications in scientific research due to its unique properties.

Mechanism Of Action

N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase. Spermine oxidase is an enzyme that catalyzes the oxidation of spermine to spermidine and generates hydrogen peroxide. N-Myristyl-3-hydroxybutylamine inhibits the activity of spermine oxidase by binding to the enzyme and blocking the access of spermine to the active site. This results in the accumulation of spermine and the depletion of spermidine, which leads to the inhibition of cell proliferation.

Biochemical And Physiological Effects

N-Myristyl-3-hydroxybutylamine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of spermine oxidase, which leads to the accumulation of spermine and the depletion of spermidine. This results in the inhibition of cell proliferation. N-Myristyl-3-hydroxybutylamine has also been found to modulate the activity of ion channels and neurotransmitter release. Additionally, N-Myristyl-3-hydroxybutylamine has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of N-Myristyl-3-hydroxybutylamine is its selectivity for spermine oxidase, which allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine also has anti-inflammatory and antioxidant properties, which may be useful in the study of inflammation and oxidative stress. One limitation of N-Myristyl-3-hydroxybutylamine is its lipophilic nature, which may limit its solubility in aqueous solutions.

Future Directions

There are several future directions for the study of N-Myristyl-3-hydroxybutylamine. One direction is the study of the role of N-Myristyl-3-hydroxybutylamine in the regulation of ion channels and neurotransmitter release. Another direction is the study of the anti-inflammatory and antioxidant properties of N-Myristyl-3-hydroxybutylamine in various disease models. Additionally, the development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may be useful in expanding its applications in scientific research.
Conclusion:
In conclusion, N-Myristyl-3-hydroxybutylamine is a lipophilic compound that has potential applications in scientific research. Its selectivity for spermine oxidase allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to modulate the activity of ion channels and neurotransmitter release, and has anti-inflammatory and antioxidant properties. The development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may expand its applications in scientific research.

Synthesis Methods

The synthesis of N-Myristyl-3-hydroxybutylamine involves a two-step process. The first step involves the reaction of myristic acid with 3-amino-1-propanol to form N-myristyl-3-aminopropyl alcohol. The second step involves the reaction of N-myristyl-3-aminopropyl alcohol with sodium nitrite and hydrochloric acid to form N-Myristyl-3-hydroxybutylamine.

Scientific Research Applications

N-Myristyl-3-hydroxybutylamine has been found to have potential applications in scientific research. It has been used as a tool to study the role of alkylamines in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase, which is involved in the regulation of polyamine metabolism. N-Myristyl-3-hydroxybutylamine has also been used to study the role of alkylamines in the regulation of ion channels, neurotransmitter release, and cell proliferation.

properties

CAS RN

143-26-0

Product Name

N-Myristyl-3-hydroxybutylamine

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

4-(tetradecylamino)butan-2-ol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3

InChI Key

UGXJCRVJODURNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNCCC(C)O

Canonical SMILES

CCCCCCCCCCCCCCNCCC(C)O

Other CAS RN

143-26-0

Origin of Product

United States

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